molecular formula C11H11NO B1306482 2,5-Dimethyl-1H-indole-3-carbaldehyde CAS No. 61364-25-8

2,5-Dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1306482
CAS No.: 61364-25-8
M. Wt: 173.21 g/mol
InChI Key: XZAZUQNNIBOTFY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO. It has a molecular weight of 173.21 . It is a derivative of indole-3-carbaldehyde, which is known to have potent neuroprotective properties .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO/c1-7-3-4-11-9(5-7)10(6-13)8(2)12-11/h3-6,12H,1-2H3 . This indicates the presence of two methyl groups at the 2nd and 5th positions of the indole ring, and a carbaldehyde group at the 3rd position.


Chemical Reactions Analysis

Indole-3-carbaldehyde and its derivatives are known to participate in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product .

Scientific Research Applications

Oxidation Mechanisms

  • Oxidation to 3-Methylindole-2-carbaldehyde : 2,3-Dimethylindole undergoes oxidation to form 3-methylindole-2-carbaldehyde, involving electrophilic attack and hydrolysis steps (Balón et al., 1993).

Crystal Structure Analysis

  • Hirshfeld Surface Characterization : The crystal structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was analyzed using Hirshfeld surface, revealing intermolecular connections and atom-to-atom interactions (Barakat et al., 2017).

Gold-Catalyzed Cycloisomerizations

  • Formation of 1H-indole-2-carbaldehydes : Gold(I)-catalyzed cycloisomerization was used to prepare 1H-indole-2-carbaldehydes and related compounds, involving activation of alkyne moiety and intramolecular addition processes (Kothandaraman et al., 2011).

Green Synthesis Techniques

  • Knoevenagel Condensation Products : Synthesis of indole-3-carbaldehyde and related compounds via green methods using ZnO nanoparticles demonstrated advantages in terms of yield, reaction time, and environmental impact (Madan, 2020).

Antiproliferative Potency

  • Anticancer Activity : New indole derivatives synthesized from 1H-indole-3-carbaldehyde showed significant in-vitro antiproliferative activity towards human breast cancer cell lines, indicating potential as cancer therapeutics (Fawzy et al., 2018).

Microwave-Assisted Synthesis

  • Antimicrobial Activity of Chromene Derivatives : Indole-based chromene derivatives synthesized via microwave irradiation showed potent antimicrobial activity, demonstrating the versatility of indole derivatives in drug development (Kathrotiya & Patel, 2012).

Cycloaddition Reactions

  • Synthesis of Carbazoles : Indole 2,3-dienolate, derived from 1,2-dimethylindole-3-carboxaldehyde, was utilized in cycloaddition reactions to produce substituted carbazoles, highlighting the compound's utility in organic synthesis (Rao et al., 1995).

Reaction with Active Methylene Compounds

  • Synthesis of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde : This compound's reaction with active methylene compounds resulted in crotonic condensation products, useful in various chemical syntheses (Suzdalev & Den’kina, 2011).

Synthesis of Functionalized Derivatives

  • Preparation of 3H-pyrrolo[1,2-a]indoles : The compound's derivatives were synthesized, showing its importance in creating biologically relevant structures (Yavari et al., 2002).

Organocatalytic Synthesis

  • Creation of Xanthen-4-(9H)-ones : Demonstrates the utility of indole derivatives in producing complex organic compounds with potential biological relevance (Ganguly et al., 2012).

Zwitterionic Compound Formation

  • Analysis of 2-Hydroxy-5-[(E)-(1H-indol-3-ylmethylidene)azaniumyl]benzoate : This compound, resulting from the condensation of 5-aminosalicylic acid and 1H-indole-3-carbaldehyde, shows the structural diversity achievable with indole derivatives (Tahir & Shad, 2010).

Palladacycle Synthesis

  • Catalyst Applications : Indole core-containing Schiff bases were used to create palladacycles, showcasing applications in catalysis (Singh et al., 2017).

Mechanism of Action

Target of Action

2,5-Dimethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives, including this compound, are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with the tryptophan metabolism pathway.

Pharmacokinetics

Indole derivatives are generally known to be readily absorbed and distributed in the body due to their lipophilic nature

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they can induce a range of molecular and cellular changes . For instance, some indole derivatives have been found to have cytotoxic properties against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH . Additionally, the compound’s action and efficacy may be influenced by the presence of other molecules in the body.

Biochemical Analysis

Biochemical Properties

2,5-Dimethyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can lead to the modulation of enzyme activity, either inhibiting or activating the enzymes involved.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of protein kinases, which play a critical role in cell signaling pathways . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of enzymes, inhibiting their activity by preventing substrate binding . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions can lead to downstream effects on cellular processes and overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cell survival and reducing inflammation . At high doses, this compound can have toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism . The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic processes can affect the compound’s bioavailability, activity, and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Properties

IUPAC Name

2,5-dimethyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-11-9(5-7)10(6-13)8(2)12-11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAZUQNNIBOTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390077
Record name 2,5-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61364-25-8
Record name 2,5-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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